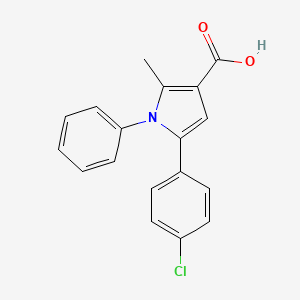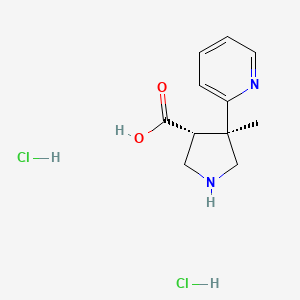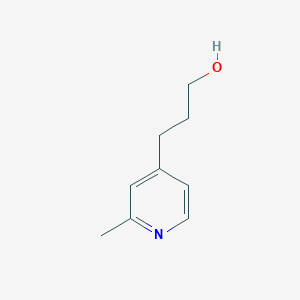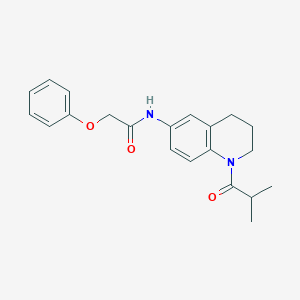
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Übersicht
Beschreibung
1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their unique properties, inert nature, and ability to mimic amide bonds .
Synthesis Analysis
1,2,3-Triazoles can be synthesized using a variety of methods. One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, also known as the CuAAC reaction . This reaction is reliable, regioselective, and high-yielding .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is planar and aromatic . The 1,2,3-triazole ring can exist in two tautomeric forms, 1H-1,2,3-triazole and 2H-1,2,3-triazole .Chemical Reactions Analysis
1,2,3-Triazoles can participate in a variety of chemical reactions. For example, they can undergo N-arylation, N-alkylation, and N-acylation reactions .Physical And Chemical Properties Analysis
1,2,3-Triazoles are generally highly soluble in water . They have a refractive index of approximately 1.498 and a density of about 1.192 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
MPHTC derivatives have been explored for their potential as pharmaceutical agents. Their unique structure facilitates interactions with enzymes and receptors, leading to various biological activities. Notable examples include:
- Anticancer Activity : Some MPHTC derivatives exhibit promising anticancer properties. Researchers have investigated their impact on cancer cell lines, assessing their cytotoxicity and potential as chemotherapeutic agents .
- Antiviral Agents : MPHTC-based compounds have been studied for their antiviral activity. Ribavirin, a broad-spectrum antiviral drug, contains a triazole moiety and has been used in hepatitis treatment .
Material Chemistry
In material science, MPHTC derivatives have been employed for their unique properties:
- Functional Materials : Researchers have explored MPHTC derivatives as building blocks for functional materials. Their ability to form non-covalent bonds with enzymes and receptors makes them valuable for designing novel materials .
Agrochemistry
MPHTC derivatives have potential applications in agrochemicals:
- Pesticides and Herbicides : Although specific examples are not widely documented, the triazole scaffold, including MPHTC, may contribute to the development of effective pesticides and herbicides .
Biological Studies
MPHTC has been investigated in biological research:
- Antiproliferative Activity : A derivative called 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against MV4-11 cells .
Synthetic Chemistry
The synthesis of MPHTC and its derivatives has attracted attention:
- Synthetic Methods : Researchers have explored various synthetic routes to obtain MPHTC compounds. For instance, a method involving alkyne and azido substrates has been reported .
Click Chemistry
MPHTC derivatives have been used in click reactions:
- Click Reaction : MPHTC-based compounds have been tethered to other scaffolds via click chemistry, allowing for the creation of diverse chemical entities .
Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Read more IntechOpen. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. Read more BMC Chemistry. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Read more
Wirkmechanismus
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with its targets. The compound may exhibit inhibitory potential through direct binding with the active site residues of enzymes
Biochemical Pathways
It is known that triazole derivatives can play a role in a variety of biochemical pathways due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Result of Action
It is known that triazole derivatives can exhibit a variety of biological activities, which suggests that this compound could have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
1,2,3-Triazoles are of great importance in the fields of chemistry and chemical biology due to their unique properties and ability to mimic amide bonds . They are often seen in experimental drug candidates and approved drugs , suggesting that they will continue to be an area of active research in the future.
Eigenschaften
IUPAC Name |
3-methyl-5-phenyltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-9(7-14)10(11-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQCSQBHJPBFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B2621293.png)
![N-(4-bromo-3-methylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621294.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2621298.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)




![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2621307.png)
